Mal-Dap(Boc) DCHA (CAS 2004724-16-5) is a highly specialized, hetero-bifunctional linker building block engineered primarily for the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. Structurally, it comprises a thiol-reactive maleimide group, a diaminopropionic acid (Dap) backbone with an orthogonally protected (Boc) beta-amine, and a carboxylic acid formulated as a stable dicyclohexylamine (DCHA) salt [2]. Its primary procurement value lies in its ability to generate "self-stabilizing" maleimide conjugates; upon conjugation and subsequent Boc deprotection, the basic amine of the Dap moiety catalyzes the rapid hydrolysis of the newly formed thiosuccinimide ring at neutral pH [1]. This irreversible ring-opening locks the payload to the antibody, preventing the premature deconjugation that typically plagues standard maleimide linkers [1]. Furthermore, the DCHA salt formulation ensures the reagent is a highly crystalline, free-flowing powder, providing the precise stoichiometric handling required for reproducible solid-phase peptide synthesis (SPPS) and industrial scale-up [2].
Substituting Mal-Dap(Boc) DCHA with conventional maleimide linkers (such as maleimidocaproic acid) fundamentally compromises the in vivo stability and safety profile of the final bioconjugate [1]. Standard maleimide-thiol conjugates form thiosuccinimide rings that remain susceptible to retro-Michael elimination in plasma, leading to premature payload release, reduced therapeutic efficacy, and severe off-target toxicity [1]. While one could attempt to force the hydrolysis of standard maleimide conjugates using high pH and elevated temperatures, such harsh conditions often degrade the delicate monoclonal antibody [1]. Furthermore, attempting to procure the free acid form (Mal-Dap(Boc)-OH) instead of the DCHA salt introduces significant process chemistry risks; the free acid is prone to being an unstable, hygroscopic solid or oil, which introduces unacceptable stoichiometric variability and degradation risks during automated synthesis or GMP manufacturing workflows [2].
The core differentiator of the Mal-Dap architecture is its ability to undergo rapid, spontaneous thiosuccinimide ring hydrolysis post-conjugation [1]. When standard maleimidocaproyl (mc) linkers are used, the resulting thiosuccinimide linkage undergoes continuous retro-Michael elimination in plasma, resulting in significant loss of the drug-linker from the ADC over time [1]. In contrast, the basic amino group of the Dap moiety (once the Boc group is removed) is perfectly positioned to provide intramolecular catalysis, inducing the thiosuccinimide to rapidly hydrolyze at neutral pH and room temperature [1]. Once hydrolyzed, the ring-opened structure is completely resistant to maleimide elimination reactions, effectively locking the conjugate and preventing nonspecific deconjugation in vivo [1].
| Evidence Dimension | Post-conjugation in vivo linker stability (resistance to deconjugation) |
| Target Compound Data | Mal-Dap-derived linkers undergo rapid thiosuccinimide hydrolysis at neutral pH, permanently preventing retro-Michael elimination. |
| Comparator Or Baseline | Standard maleimidocaproyl (mc) linkers. |
| Quantified Difference | Standard mc-linkers suffer from continuous retro-Michael elimination in plasma, whereas Dap-linkers achieve near-complete stabilization via rapid ring-opening. |
| Conditions | Neutral pH, room temperature, post-conjugation to antibody thiols in plasma. |
Procurement of Mal-Dap(Boc) enables the synthesis of "self-stabilizing" ADCs that avoid the premature payload release and off-target toxicity associated with conventional maleimide linkers.
The formulation of Mal-Dap(Boc) as a dicyclohexylamine (DCHA) salt provides critical advantages for process chemistry and reagent handling [1]. Free carboxylic acids of functionalized aliphatic chains are frequently hygroscopic oils or amorphous solids that are difficult to weigh accurately and prone to degradation . By contrast, the Mal-Dap(Boc) DCHA salt is a stable, free-flowing white crystalline powder with a defined melting point (150 - 164 °C) and high isomeric purity (>99.9%) [REFS-1, REFS-2]. This crystalline nature ensures precise stoichiometric weighing and excellent long-term storage stability at 0-8 °C, which is essential for reproducible coupling during automated peptide synthesis .
| Evidence Dimension | Physical state and handling reproducibility |
| Target Compound Data | Mal-Dap(Boc) DCHA salt forms a stable, free-flowing crystalline powder (Melting Point 150-164 °C) with >99.9% isomeric purity. |
| Comparator Or Baseline | Mal-Dap(Boc)-OH free acid. |
| Quantified Difference | The DCHA salt eliminates the hygroscopicity and weighing inaccuracies associated with the amorphous or oily free-acid baseline, ensuring exact stoichiometry. |
| Conditions | Bulk reagent storage, weighing, and automated SPPS workflows. |
For industrial scale-up and GMP linker synthesis, the crystalline DCHA salt eliminates batch-to-batch variability and handling difficulties associated with free-acid precursors.
The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the beta-amine of the Dap backbone is essential for the controlled, sequential synthesis of complex ADC linkers [1]. During the coupling of the Mal-Dap carboxylic acid to downstream peptide sequences (e.g., Val-Cit-PABC), the highly reactive beta-amine must be masked to prevent unwanted polymerization or side reactions [1]. The Boc group provides robust orthogonal protection during standard amide coupling conditions and can be cleanly removed using mild acid (e.g., trifluoroacetic acid) without degrading the sensitive maleimide warhead [1]. This chemoselectivity is critical for revealing the catalytic amine only when required for the self-hydrolyzing mechanism.
| Evidence Dimension | Chemoselectivity during complex linker synthesis |
| Target Compound Data | Boc-protected beta-amine remains stable during amide coupling and is cleanly deprotected via mild acid. |
| Comparator Or Baseline | Unprotected Mal-Dap precursors. |
| Quantified Difference | Unprotected precursors lead to uncontrolled polymerization and side reactions, whereas Boc protection ensures high-yielding, site-specific coupling of the linker backbone. |
| Conditions | Solution-phase or solid-phase peptide synthesis (SPPS) environments. |
The Boc group allows chemists to seamlessly integrate the self-stabilizing Dap moiety into complex, multi-component ADC linkers before revealing the catalytic amine.
Mal-Dap(Boc) DCHA is the optimal building block for developing next-generation ADCs that require extended circulation half-lives and minimal off-target toxicity. By leveraging the Dap-catalyzed thiosuccinimide hydrolysis, developers can permanently lock the payload to the antibody, preventing the retro-Michael deconjugation that limits the efficacy of standard maleimidocaproyl linkers [1].
In the automated synthesis of cleavable peptide linkers (e.g., Val-Cit or Val-Ala based architectures), the stable, crystalline nature of the DCHA salt ensures precise stoichiometric coupling. Furthermore, the orthogonal Boc protection allows for seamless integration into multi-step SPPS workflows without the risk of premature side reactions [2].
For the construction of highly polar, PEGylated linker architectures, the Mal-Dap moiety not only stabilizes the maleimide attachment but can also serve as a branching point. Following Boc deprotection, the revealed amine can be further functionalized or left free to catalyze hydrolysis, making it a highly versatile node in advanced linker design [2].